molecular formula C16H12N4O2S2 B2414612 6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 692733-11-2

6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2414612
CAS No.: 692733-11-2
M. Wt: 356.42
InChI Key: AOFGOLZJAGQRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C16H12N4O2S2 and its molecular weight is 356.42. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Activity in Serotonin Receptors

A significant area of research involving 6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine focuses on its activity as a serotonin 5-HT6 receptor antagonist. Studies have shown that derivatives of this compound exhibit varying degrees of antagonist activity. For instance, specific derivatives, such as those with amino substituents at position 7, have been synthesized and tested for their activity against 5-HT6 receptors, indicating promising therapeutic potentials for CNS diseases (Ivachtchenko et al., 2012; Ivachtchenko et al., 2013; Ivachtchenko et al., 2011) (Ivachtchenko et al., 2012) (Ivachtchenko et al., 2013) (Ivachtchenko et al., 2011).

Potential in Anti-Microbial Applications

Research also extends to the antimicrobial properties of this compound. Studies have shown that certain derivatives of this compound, when incorporated into materials like polyurethane varnish and printing ink, exhibit significant antimicrobial effects (El‐Wahab et al., 2015) (El‐Wahab et al., 2015).

Applications in Kinase Inhibition

This compound has also been investigated for its potential as a kinase inhibitor. Syntheses focusing on derivatives of this compound have shown promising activity against Aurora-A kinase, which is significant in the context of anti-tumor activity (Shaaban et al., 2011) (Shaaban et al., 2011).

Antimicrobial and Antifungal Properties

Further research includes the synthesis of tricyclic compounds like this compound, which have been shown to possess significant antibacterial and antifungal activities (Mittal et al., 2011; Alsaedi et al., 2019) (Mittal et al., 2011) (Alsaedi et al., 2019).

Potential in Treatment of CNS Diseases

The compound's application in CNS (Central Nervous System) diseases has been explored, with some derivatives showing potential therapeutic significance for the treatment of such conditions (Ivashchenko et al., 2012) (Ivashchenko et al., 2012).

Synthetic Applications

The compound has been used in various synthetic applications, leading to the development of new fused pyrimidine derivatives, which are significant in the context of pharmaceutical chemistry (Salem et al., 2015; Golec et al., 1992) (Salem et al., 2015) (Golec et al., 1992).

Anti-Mycobacterial Activity

This compound has shown potential in anti-mycobacterial activity, especially in the context of Mycobacterium tuberculosis treatment. Research in this area focuses on the design and synthesis of novel derivatives and their structure–activity relationship studies (Sutherland et al., 2022) (Sutherland et al., 2022).

Analgesic and Anti-Inflammatory Applications

Lastly, derivatives of this compound have been evaluated for their analgesic and anti-inflammatory activities, with some showing promising results compared to standard drugs like indomethacin (Shaaban et al., 2008) (Shaaban et al., 2008).

Properties

IUPAC Name

6-(benzenesulfonyl)-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S2/c17-15-14(24(21,22)11-5-2-1-3-6-11)10-18-16-12(9-19-20(15)16)13-7-4-8-23-13/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFGOLZJAGQRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=CS4)N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.